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Cat. No.: B1585944 Get Quote

An In-depth Technical Guide to 2-Chloro-6-
(trifluoromethyl)nicotinamide
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated

heterocyclic compounds serve as indispensable building blocks. Among these, 2-Chloro-6-
(trifluoromethyl)nicotinamide stands out as a versatile intermediate, prized for its unique

electronic properties and predictable reactivity. The strategic placement of a chloro group at the

2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position of the

pyridine ring creates a molecule with distinct potential for nucleophilic substitution and further

functionalization. This guide provides a comprehensive overview of the core physical, chemical,

and spectroscopic properties of this compound, offering field-proven insights for researchers,

scientists, and drug development professionals aiming to leverage its capabilities in synthesis

and discovery.

Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its

fundamental identity. 2-Chloro-6-(trifluoromethyl)nicotinamide is a substituted pyridine

derivative, a class of compounds of significant interest in the development of pharmaceuticals

and agrochemicals.
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Table 1: Core Compound Identifiers
Identifier Value Source

IUPAC Name

2-chloro-6-

(trifluoromethyl)pyridine-3-

carboxamide

N/A

CAS Number 386704-05-8 [1]

Molecular Formula C₇H₄ClF₃N₂O [1][2]

Molecular Weight 224.57 g/mol [1][2]

Canonical SMILES
C1=CC(=NC(=C1C(=O)N)Cl)C

(F)(F)F
N/A

The structure of the molecule is key to its reactivity. The pyridine ring is rendered electron-

deficient by the electronegative nitrogen atom and, more significantly, by the potent inductive

effect of the trifluoromethyl (-CF₃) group. This electronic characteristic is pivotal for the

chemical behaviors discussed in subsequent sections.

Caption: Chemical structure of 2-Chloro-6-(trifluoromethyl)nicotinamide.

Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction

conditions. While extensive data for this specific nicotinamide is not publicly available,

properties can be inferred from its immediate precursor, 2-chloro-6-(trifluoromethyl)nicotinic

acid, and related analogs.

Table 2: Physicochemical Data
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Property Value Notes Source

Appearance
White to off-white

solid/powder

Based on typical

appearance of similar

organic compounds.

N/A

Melting Point 120 °C

Data for the precursor

acid, 2-chloro-6-

(trifluoromethyl)nicotin

ic acid. The amide is

expected to have a

different, likely higher,

melting point.

[3]

Boiling Point
271.3 ± 40.0 °C

(Predicted)

Data for the precursor

acid. High boiling

point is expected due

to polarity and

molecular weight.

[3][4]

Solubility
Soluble in organic

solvents

Expected to be

soluble in solvents like

Dimethylformamide

(DMF), Dimethyl

sulfoxide (DMSO),

and alcohols. Poor

solubility in water is

anticipated.

[4]

Storage

Store under inert gas

(Nitrogen or Argon) at

2-8 °C

Recommended for

long-term stability to

prevent hydrolysis and

other degradation.

[3]

Expert Insight: The trifluoromethyl group significantly impacts solubility. While the amide

functional group can participate in hydrogen bonding, the overall molecule possesses

considerable hydrophobic character due to the -CF₃ group and the aromatic ring. Therefore,

when selecting a solvent system for a reaction, a polar aprotic solvent like DMF or acetonitrile

is often a superior choice over protic solvents, unless the protic solvent is a reactant.
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Chemical Reactivity and Synthesis
The reactivity of 2-Chloro-6-(trifluoromethyl)nicotinamide is dominated by the electrophilic

nature of the pyridine ring, particularly at the C2 position.

Core Reactivity: Nucleophilic Aromatic Substitution
(SₙAr)
The primary utility of this compound in synthetic chemistry stems from the lability of the C2-

chloro group towards nucleophilic attack. The combined electron-withdrawing effects of the ring

nitrogen, the C6-trifluoromethyl group, and the C3-carboxamide group make the C2 position

highly electron-deficient and thus susceptible to substitution.

2-Chloro-6-(trifluoromethyl)nicotinamide + Nucleophile (Nu⁻) Meisenheimer Complex
(Stabilized Intermediate)

 Nucleophilic Attack at C2 2-Substituted-6-(trifluoromethyl)nicotinamide + Cl⁻
 Loss of Leaving Group (Cl⁻) 

Click to download full resolution via product page

Caption: Generalized workflow for SₙAr reactions.

This reaction is highly valuable for introducing a wide array of functional groups, including

amines, alcohols, thiols, and others, to the pyridine core. This versatility is a cornerstone of its

application in building libraries of compounds for drug discovery.[5][6]

Synthesis Pathway
2-Chloro-6-(trifluoromethyl)nicotinamide is typically synthesized from its corresponding

carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The conversion of the carboxylic acid

to the primary amide is a standard and robust transformation in organic chemistry.

Protocol: Synthesis via Acid Chloride Intermediate

This common and efficient two-step protocol involves the initial conversion of the carboxylic

acid to a more reactive acid chloride, followed by amination.
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Step 1: Formation of the Acid Chloride

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in

an anhydrous solvent such as dichloromethane (DCM) or toluene.

Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount

of DMF can be added to accelerate the reaction.

Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and monitor

the reaction progress by TLC or ¹H NMR until the starting material is consumed.

Once complete, remove the excess solvent and thionyl chloride under reduced pressure to

yield the crude acid chloride, which is often used directly in the next step.

Causality: Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂

and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

Step 2: Amination

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

Cool the solution in an ice bath (0 °C).

Add an excess of concentrated aqueous ammonia (NH₄OH) or a solution of ammonia in an

organic solvent dropwise with vigorous stirring.

Allow the reaction to warm to room temperature and stir for several hours until completion.

Perform an aqueous workup: dilute with water, separate the organic layer, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating. The formation of the amide product results in a

significant change in polarity and solubility compared to the starting acid, which can be easily

confirmed by TLC analysis. The disappearance of the acidic proton in the ¹H NMR spectrum

provides definitive confirmation of the successful transformation.
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Spectroscopic Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized

compound. Spectroscopic methods provide a molecular fingerprint.

Table 3: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

- Aromatic Protons: Two signals in the aromatic

region (typically δ 7.5-9.0 ppm), appearing as

doublets due to coupling with each other. The

electron-withdrawing groups will shift these

protons downfield. - Amide Protons (-NH₂): Two

broad singlets in the region of δ 7.0-8.5 ppm.

The chemical shift can be variable and

dependent on solvent and concentration.

¹³C NMR

- Carbonyl Carbon (C=O): A signal around δ

160-170 ppm. - Aromatic Carbons: Signals in

the aromatic region (δ 110-160 ppm). The

carbons attached to the chloro (C2) and

trifluoromethyl (C6) groups will be significantly

affected. The C-F coupling will split the C6

signal into a quartet.

¹⁹F NMR

- Trifluoromethyl Group (-CF₃): A sharp singlet

around δ -60 to -70 ppm (relative to CFCl₃). This

is a highly characteristic signal for the -CF₃

group on an aromatic ring.

IR Spectroscopy

- N-H Stretch: Two medium-to-sharp bands in

the region of 3200-3400 cm⁻¹ corresponding to

the symmetric and asymmetric stretching of the

primary amide. - C=O Stretch (Amide I): A

strong, sharp absorption band around 1660-

1690 cm⁻¹. - N-H Bend (Amide II): A band

around 1600-1640 cm⁻¹. - C-F Stretch: Strong,

characteristic bands in the 1100-1350 cm⁻¹

region.
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Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak corresponding to

the molecular weight (224.57). The presence of

chlorine will result in a characteristic M+2 peak

with an intensity of approximately one-third of

the M⁺ peak, confirming the presence of a

single chlorine atom.

Expert Insight: When analyzing the NMR spectra, pay close attention to the fluorine couplings.

In ¹³C NMR, the carbon atom directly attached to the -CF₃ group will appear as a quartet due to

one-bond C-F coupling. This provides unequivocal evidence for the presence and position of

the trifluoromethyl group.

Applications in Research and Drug Development
2-Chloro-6-(trifluoromethyl)nicotinamide is not just a laboratory curiosity; it is a key

intermediate in the synthesis of biologically active molecules. Its derivatives have been

explored in various therapeutic areas.

Scaffold for Agrochemicals: The nicotinamide scaffold is a well-known toxophore in

insecticides. The specific substitution pattern of this molecule makes it a valuable starting

point for creating new pesticide candidates.

Medicinal Chemistry Building Block: The ability to easily displace the chloro group allows for

the rapid generation of diverse compound libraries.[5] By reacting the core with various

amines, chemists can synthesize a wide range of N-substituted analogs to probe structure-

activity relationships (SAR) for a given biological target.[6] For instance, nicotinamide

derivatives are investigated as inhibitors for various enzymes and as modulators for ion

channels.

Precursor for Fused Heterocycles: The amide and chloro functionalities can be used in

cyclization reactions to build more complex, fused heterocyclic systems, which are often

privileged structures in drug discovery.

Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
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Hazard Classification: The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, is classified

as toxic if swallowed and causes skin and serious eye irritation.[7] Similar hazards should be

assumed for the amide derivative. It may also cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.[9][10]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow the product to reach the sewage system.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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